molecular formula C19H23N B1206869 Diphenidine CAS No. 36794-52-2

Diphenidine

カタログ番号: B1206869
CAS番号: 36794-52-2
分子量: 265.4 g/mol
InChIキー: JQWJJJYHVHNXJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenidine (IUPAC Name: 1-(1,2-Diphenylethyl)piperidine; CAS Number: 36794-52-2) is a dissociative substance belonging to the 1,2-diarylethylamine class that acts as a potent N-Methyl-D-aspartate (NMDA) receptor antagonist . Its primary research value lies in its non-competitive antagonism of the NMDA receptor, a mechanism of action it shares with other dissociative anesthetics such as ketamine and phencyclidine (PCP) . Electrophysiological studies confirm that this compound reduces the amplitude of NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) to a similar extent as ketamine, making it a compound of significant interest for neuroscience research . The (S)-enantiomer of this compound exhibits a markedly higher potency, being approximately 40 times more potent than its (R)-enantiomer counterpart . Beyond its affinity for the NMDA receptor, this compound also binds with submicromolar affinity to the σ1 receptor, σ2 receptor, and the dopamine transporter (DAT), suggesting a complex pharmacological profile worthy of further investigation . Historically, research into 1,2-diarylethylamines like this compound has explored their potential therapeutic applications, including as neuroprotective agents for the treatment of neurotoxic injury related to conditions like stroke, cardiac arrest, or perinatal asphyxia . More recent research interests include investigating ligands for the sigma-1 receptor for the treatment of Alzheimer's disease, ischemic stroke, and neuropathic pain . This product is offered as a high-purity white powder and is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for ensuring compliance with all local, state, national, and international regulations regarding the handling and use of this substance.

特性

CAS番号

36794-52-2

分子式

C19H23N

分子量

265.4 g/mol

IUPAC名

1-(1,2-diphenylethyl)piperidine

InChI

InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChIキー

JQWJJJYHVHNXJH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

正規SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

同義語

1-(1,2-diphenylethyl)piperidine
diphenidine

製品の起源

United States

生物活性

Diphenidine, a novel psychoactive substance (NPS), has garnered attention due to its unique pharmacological properties, primarily as an NMDA receptor antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Pharmacodynamics

This compound exhibits significant antagonistic effects on the NMDA receptor, which is crucial for mediating excitatory neurotransmission in the brain. Studies using rat hippocampal slices have demonstrated that this compound can effectively block NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) at concentrations comparable to those of ketamine, a well-known dissociative anesthetic .

Key Findings:

  • NMDA Receptor Antagonism: this compound's uncompetitive antagonism at the NMDA receptor suggests it may inhibit excitotoxicity associated with excessive glutamate release .
  • Monoamine Transporter Interaction: this compound has been identified as an equipotent inhibitor of norepinephrine and dopamine transporters, with weaker effects on serotonin transporters. This interaction may contribute to its psychoactive effects .

Metabolism and Toxicology

The metabolism of this compound has been studied extensively, revealing various pathways involving hydroxylation of its piperidine and phenyl rings. In a study involving rats, this compound was administered at a dose of 20 mg/kg, leading to the identification of multiple mono- and dihydroxy metabolites in urine .

Metabolic Pathways:

  • Hydroxylation: The primary metabolic pathway involves mono-hydroxylation, resulting in several metabolites detectable in biological fluids .
  • Toxicity Profile: Limited data are available regarding the toxicity of this compound. However, one study reported an LD50 estimation in mice without extensive toxicological evaluations for reproductive or carcinogenic effects .

Case Studies and Clinical Observations

Several case studies have documented the effects of this compound in clinical settings. One notable case involved a fatality linked to this compound combined with synthetic cannabinoid receptor agonists. Analysis revealed high concentrations of this compound in adipose tissue, emphasizing the compound's potential for accumulation in body tissues .

Clinical Observations:

  • Behavioral Effects: In vivo studies indicate that high doses of this compound disrupt sensorimotor gating as measured by prepulse inhibition (PPI) experiments in rats. This disruption aligns with the effects seen with other NMDA antagonists .
  • Stereotypic Behavior: Dose-dependent stereotypic behaviors were observed following administration through various routes, indicating significant central nervous system activity .

Comparative Analysis with Other NPS

This compound is part of a broader class of NPS that includes methoxphenidine and diclofensine. Comparative studies highlight that while all these substances exhibit NMDA receptor antagonism, their affinities for monoamine transporters vary significantly.

CompoundNMDA Receptor AffinityDAT AffinityNET AffinitySERT Affinity
This compoundModerateLow μM rangeLow μM rangeVery weak
MethoxphenidineHighModerateModerateModerate
DiclofensineLowSubmicromolarModerateModerate

Potential Therapeutic Applications

Given its pharmacological profile, this compound has been explored for potential therapeutic uses, particularly in neuroprotection during ischemic events. Historical patents have suggested its utility in treating neurotoxic injuries related to conditions such as stroke or cardiac arrest due to its NMDA antagonist properties .

Research Implications:

  • Neuroprotective Effects: The blockade of NMDA receptors may offer protective benefits against excitotoxic damage during ischemic episodes .
  • Further Research Needed: Despite promising findings, further research is necessary to fully understand the therapeutic potential and safety profile of this compound.

類似化合物との比較

Table 1: Key Comparisons Between Diphenidine and Analogous Compounds

Compound Structural Class NMDA Receptor Affinity (Ki) Dopaminergic Activity Presumptive Test (Marquis) Abuse Liability
This compound Diarylethylamine Not reported ↑ Dopamine flux Immediate yellow Moderate-High
2-MXP Methoxy-diarylethylamine 32 nM No effect Transient pink/red-brown Low
Ketamine Arylcyclohexylamine ~0.5–1.0 μM Indirect modulation Not applicable High
PCP Arylcyclohexylamine 96 nM Mixed effects Variable High
MT-45 Piperazine-opioid No NMDA activity Opioid receptor agonist Immediate yellow High (opioid-driven)

Mechanistic and Clinical Differences

(1) Methoxphenidine (MXP)

  • Structural Differences : 2-MXP contains a 2-methoxy substitution on the phenyl ring, absent in this compound. This group reduces binding to molecularly imprinted polymers (MIPs) compared to this compound .
  • Pharmacodynamics: 2-MXP and 3-MXP exhibit higher NMDA affinity (Ki = 26–32 nM) than PCP (Ki = 96 nM) but lower than 2-chlorothis compound (Ki = 0.19 nM) .
  • Toxicity : Both compounds cause dissociative effects, but this compound is linked to more severe polysubstance intoxications .

(2) Arylcyclohexylamines (Ketamine, PCP)

  • Structural Divergence : this compound’s diarylethylamine core lacks the cyclohexane ring of arylcyclohexylamines, altering receptor interaction kinetics .
  • Receptor Selectivity : this compound’s NMDA antagonism is stereoselective, with (S)-enantiomers showing greater potency in preclinical models .

(3) MT-45

  • Analytical Differentiation : MT-45 and this compound produce similar Marquis test results (yellow) but are distinguishable via modified Scott’s test .

Analytical Differentiation

Isomeric and structural analogs (e.g., 1,2-DEP vs. 2,2-DEP) are identified using:

  • GC-MS : Distinct iminium ions (m/z 174 for 1,2-DEP; m/z 98 for 2,2-DEP) .
  • LC-ESI-MS/MS : Pyrrolidine analogs show 14 Da mass differences due to methylene unit variations .

準備方法

Alternative Synthetic Routes

Recent adaptations employ zinc-mediated coupling to improve efficiency:

  • Zinc dust activation : Zinc (30 mmol) is treated with benzyl bromide (3.4 mmol) and trifluoroacetic acid in acetonitrile .

  • Amine addition : The amine precursor (10 mmol) and benzaldehyde (11 mmol) are introduced, followed by stirring at RT .

  • Purification : Extracted with CH₂Cl₂, treated with H₂SO₄, and precipitated as HCl salts .

Key Modification : This method reduces reliance on alkylating agents by leveraging zinc-mediated coupling, achieving yields comparable to traditional alkylation .

Isomer Differentiation and Analytical Characterization

This compound exists as 1,2-DEP and 2,2-DEP isomers, differentiated via:

Table 2: Analytical Data for Isomer Identification

Technique1,2-DEP (this compound)2,2-DEP
GC-EI-MS Iminium Ionsm/z 174m/z 98
GC-MS Retention Time9.738 minNot reported
NMR (CD₃OD, 400 MHz)δ 7.50–7.25 (aromatic H), δ 4.55 (CH₂)δ 7.25–7.00 (aromatic H), δ 3.80 (CH₂)
FTIR (ATR)3258 cm⁻¹ (N-H stretch), 1500 cm⁻¹ (C=C)Similar to 1,2-DEP

Pyrrolidine analogues exhibit a 14 Da mass difference due to fewer methylene groups .

Fluorinated Derivatives and Structural Insights

Recent studies synthesized fluorinated this compound analogues to probe pharmacological activity:

Synthesis Steps :

  • Diarylethylamine formation : Zinc-mediated coupling of fluorinated benzyl bromides and amines .

  • Salt formation : Treatment with HCl in dioxane yields hydrochloride salts .

  • Crystallization : Ethanol/ether mixtures enable single-crystal growth for X-ray diffraction .

Structural Findings :

CompoundSpace GroupTorsion AngleNotes
(I)P2₁/ c53.4°Piperidine chair conformation
(II)I2/ a−55.9°DCM solvent inclusion
(III)P2₁/ c63.8°Largest observed torsion

Hydrogen bonding between the amine and chloride ions stabilizes crystal structures .

Pharmacological Relevance in Synthesis

While synthesis focuses on structural characterization, this compound demonstrates NMDA receptor antagonism comparable to ketamine (30 μM) . Key findings:

  • Electrophysiological effects : Reduces NMDA-fEPSPs in rat hippocampal slices .

  • Enantiomer specificity : (S)-enantiomer shows 40× higher NMDA affinity than (R)-form .

Quality Control and Purity Assurance

Critical analytical techniques for this compound identification include:

  • HR-ESI-MS : Confirms molecular formula (C₁₉H₂₃N; m/z 266.1895) .

  • LC-ESI-MS/MS : Distinguishes positional isomers via fragmentation patterns .

  • FTIR : ATR spectra confirm N-H stretches (3258 cm⁻¹) and aromatic C=C vibrations (1500 cm⁻¹) .

Q & A

Q. What analytical methods are recommended for identifying diphenidine in forensic or biological samples, and how should they be validated?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary techniques. GC-MS is ideal for detecting characteristic fragment ions (e.g., m/z 91.0, 174.1) via α-cleavage patterns . LC-MS/MS offers higher sensitivity for metabolites in blood or tissue . Validation should include standard addition methods to account for matrix effects, with cross-validation using Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .

Q. How can researchers ensure reproducibility of this compound synthesis and characterization in novel compounds?

  • Methodological Answer : Follow strict protocols for synthesis, including purity verification via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). For novel derivatives, provide full spectral data (¹H-NMR, ¹³C-NMR, FTIR) in supplemental materials . For known compounds, cite literature confirming identity and purity (e.g., SWGDRUG reference spectra) .

Q. What are the critical considerations for designing in vitro studies on this compound’s NMDA receptor antagonism?

  • Methodological Answer : Use electrophysiological assays (e.g., NMDA-mediated fEPSP recordings) to measure receptor blockade kinetics. Include controls for nonspecific binding (e.g., σ1/σ2 receptor antagonists) due to this compound’s weak affinity for non-NMDA targets . Dose-response curves should account for its slow onset compared to ketamine .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological effects (e.g., NMDA vs. dopamine transporter activity) be resolved?

  • Methodological Answer : Use orthogonal assays:
  • Receptor binding: Radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptors, [³H]WIN35428 for dopamine transporters).
  • Functional studies: Microdialysis for in vivo dopamine release quantification .
  • Cross-validate with structural analogs (e.g., methoxphenidine) to isolate structure-activity relationships .

Q. What strategies are effective for differentiating this compound isomers (e.g., 1,2-DEP vs. 2,2-DEP) in seized samples?

  • Methodological Answer : Combine gas chromatography solid-phase infrared spectroscopy (GC/IR) for isomer-specific vibrational modes and NMR to resolve stereochemical differences. For example, ¹³C-NMR can distinguish between 1,2- and 2,2-diphenylethyl substituents . Thin-layer chromatography (TLC) with optimized mobile phases provides rapid preliminary screening .

Q. How should researchers address gaps in this compound’s metabolic pathway data?

  • Methodological Answer : Use hepatocyte incubation assays with LC-HRMS to identify phase I/II metabolites. Annotate unknown peaks using predictive software (e.g., MetFrag) and compare with synthetic standards. Include tissue distribution studies (e.g., MALDI-QTOF-MS for spatial mapping in brain slices) .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for reconciling variability in this compound’s neurobehavioral effects across studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., dosing regimen, animal strain). Meta-analyses should stratify data by methodology (e.g., open-field vs. forced-swim tests) and report effect sizes with 95% confidence intervals .

Q. How can discrepancies in reported receptor binding affinities be minimized?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and use reference ligands with well-characterized Ki values. Report results using the Cheng-Prusoff equation to correct for ligand concentration .

Experimental Design and Reporting Standards

Q. What are the best practices for documenting this compound research to ensure reproducibility?

  • Methodological Answer :
  • In-text protocols: Detail synthesis, purification, and analytical conditions (e.g., GC-MS ion source temperature, collision energy) .
  • Supplemental data: Include raw spectral files, chromatograms, and statistical code .
  • Ethics compliance: For in vivo studies, specify animal welfare protocols and participant selection criteria (if applicable) .

Q. How should researchers design studies to investigate this compound’s long-term neurotoxicity?

  • Methodological Answer : Use longitudinal designs with repeated behavioral assessments and post-mortem histopathology (e.g., hippocampal neuron counts). Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, synaptic plasticity) .

Tables for Methodological Reference

Analytical Method Comparison
Technique
GC-MS
LC-MS/MS
FTIR
Receptor Binding Assay Design
Target
NMDA
σ1/σ2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenidine
Reactant of Route 2
Reactant of Route 2
Diphenidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。